RuBi-GABA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

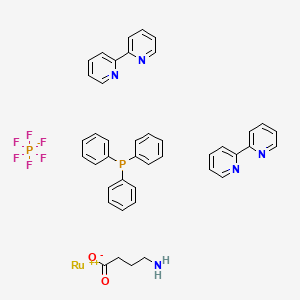

合成経路と反応条件: RuBi-GABAの合成には、γ-アミノ酪酸とルテニウム-ビピリジン錯体の配位が含まれます。このプロセスには通常、以下の手順が含まれます。

ルテニウム錯体の形成: ルテニウム三塩化物をビピリジン配位子と反応させて、ルテニウム-ビピリジン錯体を形成します。

γ-アミノ酪酸との配位: その後、ルテニウム-ビピリジン錯体をトリフェニルホスフィン存在下でγ-アミノ酪酸と反応させて、this compoundを形成します.

工業的製造方法: This compoundの工業的製造方法は広く文書化されていませんが、反応条件(温度、圧力、溶媒の選択など)を最適化することで、合成プロセスをスケールアップし、高収率と高純度を実現できます .

化学反応の分析

反応の種類: RuBi-GABAは主に光化学反応を起こします。 可視光にさらされると、この化合物はヘテロリティック光分解を起こし、γ-アミノ酪酸を放出します .

一般的な試薬と条件:

試薬: ルテニウム三塩化物、ビピリジン配位子、トリフェニルホスフィン、γ-アミノ酪酸。

主な生成物: 光化学反応の主な生成物は、γ-アミノ酪酸受容体と相互作用する可能性のある遊離γ-アミノ酪酸です .

4. 科学研究への応用

This compoundは、様々な科学研究分野で重要な応用があります。

神経科学: 脳におけるγ-アミノ酪酸受容体の分布とダイナミクスを研究するために使用されます。 .

薬理学: γ-アミノ酪酸が異なる受容体サブタイプに及ぼす薬理学的効果を理解するのに役立ち、新しい治療薬の開発を支援します.

オプトジェネティクス: オプトジェネティクス研究において、高い空間的および時間的分解能でニューロン活動を制御するために使用されます.

バイオメディカル研究: てんかん、不安、その他の神経疾患など、様々な生理学的および病理学的プロセスにおけるγ-アミノ酪酸の役割を研究することを容易にします.

科学的研究の応用

RuBi-GABA has significant applications in various fields of scientific research:

Neuroscience: Used to study the distribution and dynamics of gamma-aminobutyric acid receptors in the brain. .

Optogenetics: Utilized in optogenetic studies to control neuronal activity with high spatial and temporal resolution.

Biomedical Research: Facilitates the study of gamma-aminobutyric acid’s role in various physiological and pathological processes, including epilepsy, anxiety, and other neurological disorders.

作用機序

RuBi-GABAは、γ-アミノ酪酸の光放出を介してその効果を発揮します。可視光にさらされると、ルテニウム-ビピリジン錯体が光分解を起こし、γ-アミノ酪酸を放出します。 放出されたγ-アミノ酪酸は、γ-アミノ酪酸受容体に結合し、イオンチャネルを調節して細胞を過分極させ、活動電位の伝達を阻害します .

類似の化合物:

ケージドグルタミン酸: 神経科学研究で使用される別のケージド神経伝達物質。

ケージドグリシン: グリシン受容体とその抑制性神経伝達における役割を研究するために使用されます。

ケージドセロトニン: 様々な受容体サブタイプに対するセロトニンの効果を調査するために使用されます.

This compoundの独自性: this compoundは、可視光で活性化できるという点で際立っています。これは、紫外線に敏感なケージド化合物と比較して、より深い組織浸透と光毒性の低減を実現します。 さらに、this compoundは、脱ケージ化のための高い量子収率を持ち、二光子励起研究に使用でき、優れた空間分解能を提供します .

類似化合物との比較

Caged Glutamate: Another caged neurotransmitter used in neuroscience research.

Caged Glycine: Used to study glycine receptors and their role in inhibitory neurotransmission.

Caged Serotonin: Utilized to investigate the effects of serotonin on various receptor subtypes.

Uniqueness of RuBi-GABA: this compound stands out due to its ability to be activated by visible light, which allows for deeper tissue penetration and reduced phototoxicity compared to ultraviolet light-sensitive caged compounds. Additionally, this compound has a high quantum yield for uncaging and can be used in two-photon excitation studies, providing excellent spatial resolution .

生物活性

RuBi-GABA (ruthenium-bipyridine-triphenylphosphine-GABA) is a novel caged compound that facilitates the study of GABAergic neurotransmission by allowing for precise spatial and temporal control over GABA release using visible light. This article delves into the biological activity of this compound, focusing on its mechanisms, electrophysiological effects, and applications in neuroscience research.

Overview of this compound

This compound is designed to release γ-aminobutyric acid (GABA) upon photolysis, which occurs when the compound is exposed to light, particularly in the visible spectrum. This characteristic provides advantages over traditional UV-sensitive caged compounds, including reduced phototoxicity and enhanced tissue penetration. This compound has been extensively studied for its effects on GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system.

Upon exposure to light, this compound undergoes a photochemical reaction that releases GABA, activating GABA_A receptors on neurons. This activation leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of neuronal firing.

Key Findings from Research Studies

-

Electrophysiological Responses :

- Studies have shown that uncaging this compound induces significant outward currents in various neuronal types, confirming its efficacy in activating GABA_A receptors. For instance, in experiments with pyramidal neurons from mouse visual cortex, this compound elicited currents that reversed at the expected chloride equilibrium potential, indicating proper receptor activation .

- The compound has an IC50 value of approximately 4.4 µM, indicating effective receptor interaction at low concentrations .

-

Concentration-Dependent Effects :

- At concentrations below 20 µM, this compound does not significantly affect membrane resistance or synaptic transmission. However, at millimolar concentrations, it can act as a competitive antagonist to GABA_A receptors . This duality highlights the importance of concentration in determining the biological activity of this compound.

- Applications in Neuroscience :

Study 1: Electrophysiological Characterization

A study focused on the effects of this compound on rat cerebellar granule cells demonstrated that photolyzed this compound could effectively activate GABA_A receptors without inducing adverse side effects at lower concentrations. The researchers performed patch-clamp experiments to measure current responses following uncaging at various distances from the cell soma .

| Parameter | Value |

|---|---|

| IC50 | 4.4 µM |

| Effective Concentration | <20 µM (no side effects) |

| Observed Effects | Outward currents upon uncaging |

Study 2: In Vivo Applications

Another investigation assessed the anti-seizure potential of this compound using implantable fibers for light delivery in animal models. The results indicated that photolysis of this compound could rapidly terminate seizures, showcasing its therapeutic potential .

Summary of Biological Activity

This compound is a powerful tool for neuroscientific research due to its unique properties and mechanisms:

- Photorelease Mechanism : Allows for precise control over GABA release using visible light.

- Electrophysiological Impact : Effective activation of GABA_A receptors with minimal side effects at appropriate concentrations.

- Research Applications : Useful for mapping neuronal circuits and studying synaptic dynamics.

特性

IUPAC Name |

4-aminobutanoate;2-pyridin-2-ylpyridine;ruthenium(2+);triphenylphosphane;hexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P.2C10H8N2.C4H9NO2.F6P.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;5-3-1-2-4(6)7;1-7(2,3,4,5)6;/h1-15H;2*1-8H;1-3,5H2,(H,6,7);;/q;;;;-1;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFWLLYVSYURHZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])CN.F[P-](F)(F)(F)(F)F.[Ru+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H39F6N5O2P2Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。